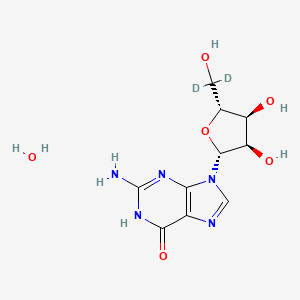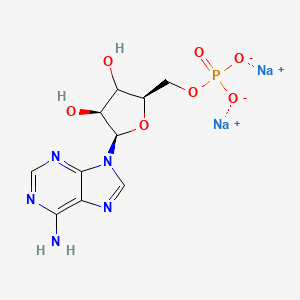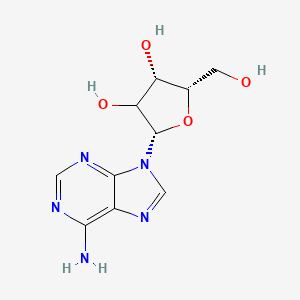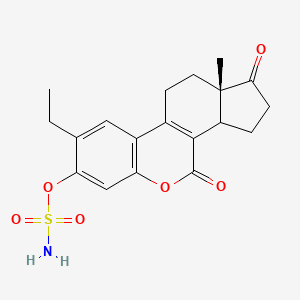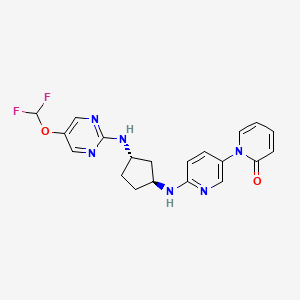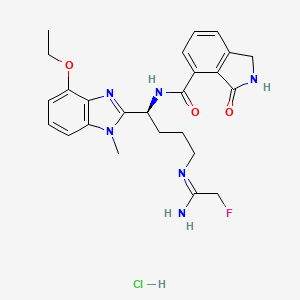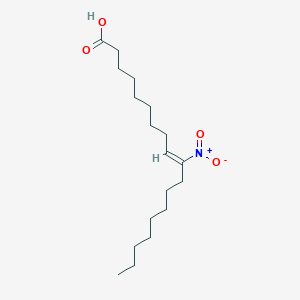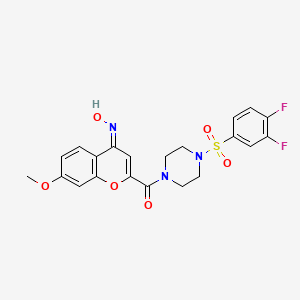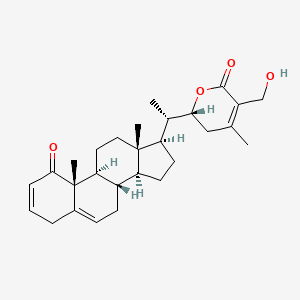
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is a natural product belonging to the withanolide family. Withanolides are a group of naturally occurring steroids built on an ergostane skeleton, typically found in plants of the Solanaceae family. This particular compound can be isolated from the aerial parts of the halophyte Datura stramonium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is primarily isolated from natural sources rather than synthesized through artificial means. The isolation process involves extracting the compound from the aerial parts of Datura stramonium using solvents such as methanol or ethanol, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly obtained through natural extraction processes. The scalability of this extraction process depends on the availability of the plant source and the efficiency of the extraction and purification methods employed.
Analyse Chemischer Reaktionen
Types of Reactions
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 27 can be oxidized to form a ketone.
Reduction: The oxo group at position 1 can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone at position 27.
Reduction: Formation of a hydroxyl group at position 1.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other withanolides and steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Withaferin A: Another withanolide with similar anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective and anti-inflammatory effects.
Withanolide D: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness
(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is unique due to its specific structural features, such as the hydroxyl group at position 27 and the oxo group at position 1. These structural elements contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H38O4 |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5,7-8,17,19,21-24,29H,6,9-15H2,1-4H3/t17-,19-,21+,22-,23-,24+,27+,28-/m0/s1 |
InChI-Schlüssel |
CCIZLMAOTXVOLS-IUNRESPKSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)CO |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


